Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20188720
InChI: InChI=1S/C13H15FO3/c1-4-17-12(16)13(2,3)11(15)9-6-5-7-10(14)8-9/h5-8H,4H2,1-3H3
SMILES:
Molecular Formula: C13H15FO3
Molecular Weight: 238.25 g/mol

Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

CAS No.:

Cat. No.: VC20188720

Molecular Formula: C13H15FO3

Molecular Weight: 238.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate -

Specification

Molecular Formula C13H15FO3
Molecular Weight 238.25 g/mol
IUPAC Name ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate
Standard InChI InChI=1S/C13H15FO3/c1-4-17-12(16)13(2,3)11(15)9-6-5-7-10(14)8-9/h5-8H,4H2,1-3H3
Standard InChI Key OBBAKBDEROIOJK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, reflects its three key structural components:

  • Ethyl ester group: A -COOEt moiety at position 1.

  • Dimethyl-substituted β-keto group: A 2,2-dimethyl-3-oxopropanoate backbone, which enhances steric hindrance and influences reactivity.

  • 3-Fluorophenyl ring: A fluorine atom at the meta position of the aromatic ring, which modulates electronic effects and bioavailability .

The Standard InChIKey (OBBAKBDEROI) and SMILES (CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)F) provide unambiguous representations of its connectivity.

Physicochemical Data

PropertyValueSource
Molecular Weight238.25 g/mol
Boiling PointNot reported
DensityNot reported
LogP (Partition Coefficient)Estimated 2.1–2.5 (calculated)

The absence of experimental boiling and melting points in literature suggests further characterization is needed. Comparative analysis with analogs like ethyl 3-(4-fluorophenyl)-3-oxopropanoate (MW 210.20 g/mol, b.p. 280°C) highlights the impact of dimethyl substitution on volatility .

Synthesis and Optimization

General Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Formation of the β-keto ester backbone: Reaction of 3-fluorobenzoic acid derivatives with ethyl malonate under basic conditions . For example, magnesium chloride and triethylamine facilitate the coupling of activated benzoic acids (via carbonyldiimidazole intermediates) with potassium monoethyl malonate .

  • Dimethyl substitution: Quaternization of the β-carbon using methylating agents like methyl iodide or dimethyl sulfate.

A representative procedure from the Royal Society of Chemistry employs N,N-dimethylformamide diethyl acetal to functionalize β-keto esters, yielding enamine intermediates for further derivatization .

Chemical Reactivity and Applications

Nucleophilic Additions

The β-keto ester group undergoes Michael additions with amines, thiols, and Grignard reagents. For instance, reaction with dimethylamine forms enamine derivatives, which are precursors to heterocycles like pyrazoles .

Cyclocondensation Reactions

In the presence of hydrazines or hydroxylamines, the compound forms pyrazolone or isoxazoline scaffolds, respectively. These motifs are prevalent in bioactive molecules, suggesting utility in medicinal chemistry .

Fluorine-Specific Interactions

The 3-fluorophenyl group enhances binding affinity to biological targets via C-F⋯H interactions and metabolic stability. This feature is exploited in drug candidates targeting kinases and GPCRs .

Comparative Analysis with Structural Analogs

CompoundMolecular WeightBoiling PointKey Feature
Ethyl 3-(3-fluorophenyl)-3-oxopropanoate210.20 g/mol280°CLacks dimethyl groups
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate256.24 g/molNot reportedDi-fluorination enhances polarity
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate225.22 g/molNot reportedAmino group enables conjugation

The dimethyl substitution in the target compound reduces enolization compared to non-methylated analogs, favoring keto tautomer dominance .

Challenges and Future Directions

  • Characterization Gaps: Experimental determination of physicochemical properties (e.g., melting point, solubility) is needed.

  • Toxicity Profiling: No data exists on ecotoxicological impact or mammalian cytotoxicity.

  • Scale-Up: Transitioning from lab-scale synthesis (milligrams) to industrial production (kilograms) requires optimization of catalytic systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator